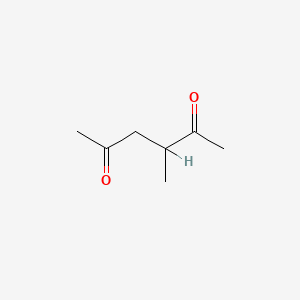

3-Methylhexane-2,5-dione

Description

Overview of Diketone Systems and Their Chemical Significance

Diketones are organic compounds containing two ketone functionalities. wikipedia.org They are broadly classified based on the relative positions of the two carbonyl groups, such as alpha (1,2), beta (1,3), gamma (1,4), and so on. This classification is significant as the proximity of the carbonyl groups dictates their chemical behavior and reactivity.

Alpha-Diketones (1,2-Diketones): These compounds have adjacent carbonyl groups and are known for their use as intermediates in the synthesis of various heterocyclic compounds and as photosensitive agents. researchgate.nethmdb.ca An example is diacetyl (CH3C(O)C(O)CH3). wikipedia.org

Beta-Diketones (1,3-Diketones): These are particularly important in synthetic organic chemistry due to their ability to form stable enolates, which are key intermediates in many carbon-carbon bond-forming reactions. bohrium.comnih.gov The classic Claisen condensation is a primary method for their synthesis. bohrium.com They are also used in the synthesis of heterocycles like pyrazoles and pyrimidines. bohrium.com

Gamma-Diketones (1,4-Diketones): 3-Methylhexane-2,5-dione falls into this category. A hallmark reaction of 1,4-diketones is their ability to undergo intramolecular cyclization, typically under acidic or basic conditions, to form five-membered heterocyclic rings such as furans, pyrroles, and thiophenes. This makes them valuable precursors in various synthetic pathways. lookchem.com

The versatility of diketones makes them significant building blocks in organic synthesis, with applications ranging from the creation of complex natural products to the development of novel materials and pharmaceuticals. researchgate.net

Historical Context and Evolution of Research on this compound

While specific historical milestones for this compound are not extensively documented in readily available literature, the study of diketones, in general, has a rich history dating back to the 19th century with the discovery of reactions like the Claisen condensation in 1887. bohrium.com Research into 1,4-dicarbonyl compounds, including this compound, has evolved with the development of new synthetic methods.

Early research likely focused on fundamental synthesis and reactivity studies. More contemporary research has expanded to include more sophisticated synthetic strategies. For instance, modern methods for synthesizing 1,4-diketones involve the ceric ammonium (B1175870) nitrate (B79036) promoted cross-coupling of trimethylsilyl (B98337) enol ethers or the reaction of ketones with vinyl acetate. lookchem.comlookchem.com The palladium or ruthenium-catalyzed reaction of α-halo ketones with tributyltin enolates also represents a significant advancement in the synthesis of unsymmetrical 1,4-diketones. lookchem.com The ongoing development of such methods highlights the continued interest in accessing these valuable synthetic intermediates.

Contemporary Relevance of this compound in Chemical Science

The contemporary relevance of this compound lies primarily in its role as a versatile intermediate in organic synthesis. Its ability to serve as a precursor for various heterocyclic compounds remains a key area of interest. For example, research has explored its use in the synthesis of pyrrolone antimalarials, demonstrating its potential in medicinal chemistry. lookchem.com

Furthermore, the study of its reactions contributes to a broader understanding of dicarbonyl chemistry. The development of efficient and selective methods for the synthesis of this compound and other 1,4-diketones is an active area of research, driven by the demand for these compounds in various chemical industries. organic-chemistry.org

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C7H12O2 lookchem.comchemspider.comlookchem.comnist.goveuropa.eunist.gov |

| Molecular Weight | 128.17 g/mol lookchem.comlookchem.com |

| CAS Number | 4437-50-7 lookchem.comchemspider.comlookchem.comnist.goveuropa.eunist.gov |

| Boiling Point | 200.5°C at 760 mmHg lookchem.com |

| Flash Point | 71°C lookchem.comlookchem.com |

| Density | 0.924 g/cm³ lookchem.com |

| Refractive Index | 1.4260 lookchem.comlookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylhexane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLILAUVOOREKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871079 | |

| Record name | 3-Methylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-50-7 | |

| Record name | 3-Methyl-2,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,5-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2,5-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5BV9ZA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylhexane 2,5 Dione

Established Synthetic Routes to 1,4-Diketones with Specific Reference to 3-Methylhexane-2,5-dione

Classic methodologies for constructing 1,4-dicarbonyl compounds have been adapted and applied to the specific target of this compound. These routes include oxidation of appropriate precursors, reactions involving organosilicon compounds, and other classical chemical transformations.

A primary and straightforward route to this compound involves the oxidation of the corresponding diol, 3-methylhexane-2,5-diol. nih.gov This transformation targets the two secondary alcohol functional groups, converting them into ketones. A wide array of oxidizing agents are effective for this type of conversion, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more modern reagents like Dess-Martin periodinane or Swern oxidation conditions.

In a related context, the synthesis of other substituted diketones has been successfully achieved using an oxidation step. For instance, a practical synthesis of 3-methylnonane-2,4-dione (B147431) was accomplished through the oxidation of the precursor β-hydroxy ketone using sodium hypochlorite (B82951) in the presence of a catalyst. nih.gov This highlights the general applicability of oxidizing an alcohol intermediate to yield the final diketone product.

Organosilicon reagents provide a versatile and powerful method for the formation of 1,4-diketones. unifi.it Specifically, the oxidative coupling of two silyl (B83357) enol ethers can be employed to construct the this compound skeleton. One documented method involves the reaction between the silyl enol ether of acetone (B3395972) (2-(trimethylsilyloxy)propene) and the silyl enol ether of 2-butanone (B6335102) (trimethyl[(1-methylpropenyl)oxy]-silane).

This reaction is typically promoted by an oxidant such as ammonium (B1175870) cerium(IV) nitrate (B79036) in a solvent like acetonitrile. The reaction proceeds at ambient temperature and is generally rapid.

Table 1: Synthesis of this compound via Silyl Enol Ether Coupling

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions |

|---|---|---|---|---|

| 2-(Trimethylsilyloxy)propene | trimethyl[(1-methylpropenyl)oxy]-silane | Ammonium cerium(IV) nitrate, Sodium hydrogencarbonate | Acetonitrile | Ambient temperature |

A similar strategy has been noted for the synthesis of the isomeric 3-methylhexane-2,4-dione, which involves reacting a silyl enol ether with an acyl chloride in the presence of a Lewis acid, yielding the target diketone. chemicalbook.com

Beyond direct oxidation and organosilicon chemistry, other classical transformations are effective. One significant method is the hydrolysis of substituted furans. The Paal-Knorr furan (B31954) synthesis, a reaction that forms a furan from a 1,4-dicarbonyl compound, can be conceptually reversed. Acid-catalyzed hydrolysis of a suitably substituted furan, such as 2,5-dimethyl-3-methylfuran, would cleave the heterocyclic ring to yield this compound. This approach is well-established for the parent compound, 2,5-hexanedione (B30556), which is produced via the hydrolysis of 2,5-dimethylfuran. rsc.org The synthesis of stable acetal (B89532) precursors, like 2,5-dialkoxy-2,5-dihydrofurans, followed by hydrolysis, is also a viable pathway to unsaturated 1,4-dicarbonyl compounds. sdu.dk

Another fundamental approach is the use of aldol (B89426) condensation to form the carbon-carbon bonds of the target molecule. magritek.com A potential intermolecular route could involve the base-catalyzed reaction between the enolate of 2-butanone and pyruvaldehyde (methylglyoxal). Subsequent chemical modifications of the resulting aldol adduct would be necessary to arrive at the final this compound structure. This strategy is exemplified in the synthesis of other complex diketones where an aldol condensation is the key initial step. nih.gov

Development of Novel and Efficient Synthetic Protocols

Modern organic synthesis has introduced numerous innovative and efficient catalytic methods for preparing 1,4-diketones, which are applicable to the synthesis of this compound. These protocols often offer milder reaction conditions, higher efficiency, and greater substrate scope.

Recent advancements include dual catalytic systems that merge different modes of activation. For example, the combination of N-heterocyclic carbene (NHC) organocatalysis with photoredox catalysis allows for the three-component synthesis of 1,4-diketones under metal-free conditions. rsc.org A related strategy combines NHC catalysis with palladium catalysis to achieve similar transformations. researchgate.net Other notable modern methods include visible-light-induced radical coupling of silyl enol ethers with α-bromocarbonyls, ruthenium-photocatalyzed atom transfer radical addition (ATRA) reactions, and cobalt-catalyzed cascade reactions for constructing 1,4-dicarbonyls. organic-chemistry.org

Table 2: Overview of Modern Catalytic Methods for 1,4-Diketone Synthesis

| Method | Catalysts | Key Features |

|---|---|---|

| Dual NHC/Photoredox Catalysis | NHC Organocatalyst, Organic Photoredox Catalyst (e.g., DiKTa) | Metal-free, mild conditions, three-component relay process. rsc.org |

| Dual NHC/Transition Metal Catalysis | NHC Organocatalyst, Palladium Complex | Enables unprecedented transformations with broad scope. researchgate.net |

| Ru-Photocatalyzed ATRA | Ru2+ Photocatalyst | Visible-light mediated, forms 1,4-diketones from α-bromoketones and enol ethers. organic-chemistry.org |

| Pd-Catalyzed Cross-Coupling | Palladium Catalyst | Couples cyclopropanols with acyl chlorides to give 1,4-diketones. organic-chemistry.org |

| Cobalt-Catalyzed Cascade | Cobalt Catalyst | Involves organocobalt addition/trapping/rearrangement cascade. organic-chemistry.org |

Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound Isomers

This compound possesses a stereocenter at the C3 position, making it a chiral molecule that can exist as two enantiomers. nist.gov The development of enantioselective syntheses to access one of these isomers in pure form is of significant interest.

A major strategy for obtaining chiral 1,4-dicarbonyl compounds involves the asymmetric reduction of a prochiral diketone to a chiral diol, or the kinetic resolution of a racemic diol, followed by oxidation. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has proven highly effective for the stereoselective reduction of 1,4-diketones to optically active 1,4-diols with high diastereo- and enantiomeric excess. mdpi.com The reverse reaction, an enantioselective oxidation of a meso-diol or a kinetic resolution via oxidation of a racemic diol, could theoretically provide access to the chiral diketone.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool. Ruthenium complexes with chiral ligands, such as trans-RuCl2[(S)-BINAP)][(S)-Daipen], have been used for the highly enantio- and diastereoselective hydrogenation of diaryl 1,4-diketones to furnish chiral 1,4-diols. researchgate.net

Furthermore, methods developed for structurally similar chiral ketones can be applied. For example, the enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone was achieved via Sharpless asymmetric dihydroxylation of a silyl enol ether, yielding the product with a 75.6% enantiomeric excess (ee). researchgate.net Palladium-catalyzed asymmetric allylation has also emerged as a robust method for creating chiral α,α-disubstituted 2,4-diketones with good yields and enantioselectivities. nih.gov These approaches demonstrate the feasibility of producing enantiomerically enriched this compound through modern asymmetric catalysis.

Table 3: Examples of Enantioselective Syntheses of Chiral 1,4-Diols and Related Ketones

| Substrate Type | Method | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1,4-Diaryl-1,4-diones | Bioreduction | Alcohol Dehydrogenase (RasADH) | (1S,4S)-Diols | Often >99% | mdpi.com |

| Diaryl 1,4-diketones | Asymmetric Hydrogenation | trans-RuCl2[(S)-BINAP)][(S)-Daipen] | Chiral 1,4-diols | Up to >99% | researchgate.net |

| Silyl enol ether | Sharpless Asymmetric Dihydroxylation | AD-mix-β | Chiral α-hydroxy ketone | 75.6% | researchgate.net |

| 1,1,1-Trifluoro-2,4-diketones | Pd-Catalyzed Asymmetric Allylation | Palladium Complex with Chiral Ligand | Chiral α-allyl-2,4-diketone | Good to Excellent | nih.gov |

Reactivity and Mechanistic Investigations of 3 Methylhexane 2,5 Dione

Fundamental Reaction Pathways of the 1,4-Diketone Moiety

The reactivity of 3-methylhexane-2,5-dione is largely dictated by the presence of two carbonyl groups in a 1,4-relationship. This arrangement allows for a variety of fundamental reaction pathways, including additions to the carbonyl carbons, condensation reactions involving the enolizable protons, and oxidation-reduction reactions of the carbonyl groups.

The carbonyl groups in this compound are key centers for both electrophilic and nucleophilic attacks. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, is nucleophilic and can be attacked by electrophiles.

Nucleophilic Addition: A primary reaction of ketones is nucleophilic addition to the carbonyl carbon. This reaction proceeds via the formation of a tetrahedral intermediate. For this compound, this can occur at either the C2 or C5 carbonyl group. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and derivatives of ammonia (B1221849) (e.g., amines, hydroxylamine, hydrazine). The addition of a Grignard reagent, for instance, would lead to the formation of a tertiary alcohol after acidic workup.

Electrophilic Addition: In the presence of a strong acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by weak nucleophiles. This acid-catalyzed pathway is a common feature in many reactions of ketones.

A significant aspect of the chemistry of 1,4-diketones is their ability to undergo intramolecular condensation reactions. These reactions are facilitated by the proximity of the two carbonyl groups, which allows for the formation of five-membered rings.

In the presence of a base, this compound can undergo an intramolecular aldol (B89426) condensation. The base abstracts an acidic α-proton to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. The subsequent dehydration of the aldol addition product leads to the formation of a substituted cyclopentenone. For this compound, this reaction would be expected to yield a derivative of cyclopentenone.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaOH) | Substituted cyclopentenone | Intramolecular Aldol Condensation |

The carbonyl groups of this compound can undergo both oxidation and reduction.

Reduction: The reduction of the ketone functionalities in this compound can yield a variety of products depending on the reducing agent and reaction conditions. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), will typically reduce the ketone groups to secondary alcohols, resulting in the formation of 3-methylhexane-2,5-diol.

More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can lead to the complete deoxygenation of the carbonyl groups to form the corresponding alkane, 3-methylhexane.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | NaBH4 or LiAlH4 | 3-Methylhexane-2,5-diol | Reduction |

| This compound | Zn(Hg), HCl or H2NNH2, KOH | 3-Methylhexane | Deoxygenation |

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic solution, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For an unsymmetrical ketone like this compound, this can lead to a mixture of carboxylic acid products.

Cyclization Reactions and Heterocycle Formation Involving this compound

A cornerstone of the reactivity of 1,4-diketones is their utility as precursors for the synthesis of five-membered heterocyclic compounds. The Paal-Knorr synthesis is a classical and widely used method for this purpose, involving the reaction of a 1,4-dicarbonyl compound with an appropriate reagent to form furans, pyrroles, or thiophenes.

Furan (B31954) Synthesis: The acid-catalyzed cyclization and dehydration of this compound leads to the formation of a substituted furan. The mechanism involves the protonation of one carbonyl oxygen, followed by the nucleophilic attack of the enol form of the other carbonyl group. Subsequent dehydration of the resulting cyclic hemiacetal yields the furan ring.

Pyrrole (B145914) Synthesis: The reaction of this compound with a primary amine or ammonia in the presence of an acid catalyst results in the formation of a substituted pyrrole. The mechanism is similar to the furan synthesis, but with the amine acting as the nucleophile to form a cyclic hemiaminal, which then dehydrates to the pyrrole. This reaction is a key step in the synthesis of a wide variety of substituted pyrroles.

| Heterocycle | Reagent | General Reaction |

| Furan | Acid (e.g., H2SO4) | Paal-Knorr Furan Synthesis |

| Pyrrole | Primary Amine (R-NH2) or Ammonia (NH3) | Paal-Knorr Pyrrole Synthesis |

Substituted thiophenes can be synthesized from this compound by heating it with a sulfurizing agent. The most common reagent for this transformation is phosphorus pentasulfide (P4S10). The reaction involves the replacement of the two carbonyl oxygen atoms with sulfur, followed by cyclization and aromatization to form the thiophene (B33073) ring. Lawesson's reagent is another effective sulfurizing agent that can be used for this purpose.

| Heterocycle | Reagent | General Reaction |

| Thiophene | Phosphorus Pentasulfide (P4S10) or Lawesson's Reagent | Paal-Knorr Thiophene Synthesis |

Exploration of Novel Heterocyclic Architectures

The inherent reactivity of the 1,4-dicarbonyl moiety within this compound makes it an ideal substrate for the well-established Paal-Knorr synthesis, a powerful method for constructing five-membered heterocycles. By reacting with various nucleophiles, a range of aromatic heterocyclic compounds can be efficiently synthesized.

Beyond the foundational Paal-Knorr synthesis, the reactivity of this compound extends to the formation of six-membered heterocyclic systems. The reaction with hydrazine and its derivatives provides a direct route to substituted pyridazines. This condensation reaction involves the initial formation of a dihydrazone, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyridazine (B1198779) ring. The substitution pattern of the resulting pyridazine is dictated by the structure of the starting dione (B5365651) and the hydrazine derivative used.

Furthermore, the exploration of novel heterocyclic architectures from this compound includes the synthesis of seven-membered rings, such as diazepines. The condensation of 1,2-diamines with 1,4-diones under appropriate conditions can lead to the formation of diazepine (B8756704) derivatives, although this is a less common application compared to the synthesis of five- and six-membered rings.

The following table summarizes the synthesis of various heterocyclic cores from this compound:

| Heterocyclic Core | Reagent(s) | Key Reaction Type |

| Substituted Pyrroles | Primary amines or ammonia | Paal-Knorr Pyrrole Synthesis |

| Substituted Furans | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Paal-Knorr Furan Synthesis |

| Substituted Thiophenes | Lawesson's reagent or P₄S₁₀ | Paal-Knorr Thiophene Synthesis |

| Substituted Pyridazines | Hydrazine and its derivatives | Condensation/Cyclization |

| Substituted Diazepines | 1,2-Diamines | Condensation/Cyclization |

Multi-Component Reaction Chemistry of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While specific examples of multi-component reactions directly employing this compound are not extensively documented in dedicated studies, its 1,4-dicarbonyl functionality makes it a prime candidate for inclusion in such convergent synthetic strategies.

The principles of established MCRs, such as the Ugi and Passerini reactions, which typically involve a carbonyl component, suggest the potential for this compound to participate in novel MCRs. For instance, a hypothetical MCR could involve the in-situ formation of an imine from one of the carbonyl groups of this compound with a primary amine, which could then react with an isocyanide and a carboxylic acid in an Ugi-type reaction. The remaining carbonyl group could then be a site for a subsequent intramolecular cyclization, leading to complex heterocyclic scaffolds.

The exploration of this compound in MCRs represents a promising area for future research, with the potential to rapidly generate libraries of structurally diverse and complex heterocyclic molecules.

Detailed Mechanistic Studies of Key Transformations

The Paal-Knorr synthesis, being a cornerstone of the reactivity of 1,4-diones, has been the subject of detailed mechanistic investigations. These studies have provided valuable insights into the reaction pathways for the formation of pyrroles and furans from precursors like this compound.

Mechanism of Paal-Knorr Pyrrole Synthesis:

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole has been elucidated to proceed through a series of well-defined steps. nih.govresearchgate.netlookchem.com The currently accepted mechanism, supported by the work of V. Amarnath and colleagues, involves the following key transformations: nih.gov

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the dione to form a hemiaminal intermediate.

Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration process, eliminating two molecules of water.

Aromatization: The final dehydration step leads to the formation of the stable, aromatic pyrrole ring.

Crucially, studies have shown that the cyclization rates of diastereomeric 3,4-disubstituted-2,5-hexanediones are different, which rules out a mechanism involving a common enamine intermediate prior to the rate-determining cyclization step. nih.gov

Mechanism of Paal-Knorr Furan Synthesis:

The acid-catalyzed synthesis of furans from 1,4-diones follows a distinct, yet related, mechanistic pathway: lookchem.com

Enolization: One of the carbonyl groups of the dione undergoes acid-catalyzed enolization to form an enol intermediate.

Cyclization: The enol oxygen then acts as a nucleophile, attacking the other protonated carbonyl group to form a cyclic hemiacetal.

Dehydration: Subsequent acid-catalyzed dehydration of the hemiacetal results in the formation of the aromatic furan ring.

Similar to the pyrrole synthesis, mechanistic studies on substituted 1,4-diones have provided evidence against a simple, common enol intermediate, suggesting that the conformational requirements for cyclization play a significant role in the reaction kinetics.

The following table outlines the key mechanistic steps for the Paal-Knorr synthesis of pyrroles and furans:

| Reaction | Step 1 | Step 2 | Step 3 | Step 4 |

| Pyrrole Synthesis | Amine attacks a carbonyl to form a hemiaminal. | Intramolecular attack of nitrogen on the second carbonyl. | Elimination of the first water molecule. | Elimination of the second water molecule to form the aromatic ring. |

| Furan Synthesis | Acid-catalyzed enolization of one carbonyl group. | Intramolecular attack of the enol oxygen on the other carbonyl. | Formation of a cyclic hemiacetal. | Dehydration to form the aromatic furan ring. |

Spectroscopic and Structural Characterization of 3 Methylhexane 2,5 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. nih.gov For 3-methylhexane-2,5-dione, both ¹H and ¹³C NMR provide definitive evidence for its structure.

In a typical ¹³C NMR spectrum of this compound, seven distinct signals would be expected, corresponding to the seven unique carbon environments in the molecule. The carbonyl carbons (C2 and C5) would appear significantly downfield, typically in the 200-220 ppm range, due to the deshielding effect of the electronegative oxygen atoms. The remaining signals would correspond to the aliphatic carbons, with their chemical shifts influenced by their proximity to the carbonyl groups and the methyl substituent.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum would be complex due to the chirality at the C3 position, which can make the adjacent methylene (B1212753) (C4) protons diastereotopic and thus chemically non-equivalent. Key expected signals include two singlets for the terminal methyl protons (C1 and C6), a doublet for the methyl group at C3, and a multiplet for the methine proton at C3. The methylene protons at C4 would likely appear as a complex multiplet. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (C1) | ~2.1 | Singlet |

| CH₃ (C6) | ~2.2 | Singlet |

| CH (C3) | ~2.8 | Multiplet |

| CH₃ (on C3) | ~1.1 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~29 |

| C2 | ~208 |

| C3 | ~45 |

| C4 | ~35 |

| C5 | ~210 |

| C6 | ~28 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. gre.ac.uk For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone groups. youtube.com This peak is typically observed in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups may lead to a broadening of this peak or the appearance of two closely spaced bands.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C single bonds, which are weak absorbers in the IR, often give strong Raman signals, providing further detail about the carbon skeleton.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1725 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₂O₂. nih.gov Its exact mass is 128.0837 g/mol , and its molecular weight is approximately 128.17 g/mol . nih.govnist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 128. The fragmentation of this compound would be expected to proceed via characteristic pathways for ketones. A common fragmentation is the alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. This could lead to the formation of acylium ions.

For example, cleavage between C2-C3 would result in a [CH₃CO]⁺ fragment at m/z 43, which is often a very abundant peak (the base peak) for methyl ketones. docbrown.info Cleavage between C4-C5 could yield a [CH₃COCH₂CH(CH₃)]⁺ fragment (m/z 85) or a [CH₃CO]⁺ fragment (m/z 43). Another possible fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, though this is less straightforward in this specific structure. The analysis of these fragment ions allows for the reconstruction of parts of the molecular structure, confirming the identity of the compound.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - CH₃CO]⁺ or [CH₃COCH₂CH(CH₃)]⁺ | Alpha-cleavage |

| 71 | [M - C₃H₅O]⁺ | Cleavage at C3-C4 bond |

X-ray Crystallography for Solid-State Structural Determination

For a derivative of this compound to be analyzed by X-ray crystallography, it would first need to be synthesized and then crystallized into a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer would also confirm its absolute configuration, provided a heavy atom is present in the structure or through anomalous dispersion methods. researchgate.net While specific crystallographic data for this compound is not widely published, this method remains the gold standard for unambiguous solid-state structural determination. nih.gov

Chiroptical Properties and Conformational Analysis of Enantiomeric Forms

The presence of a stereocenter at the C3 position means that this compound is a chiral molecule and exists as a pair of enantiomers (R- and S-forms). researchgate.net These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions.

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these enantiomeric forms. wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. daveadamslab.com The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

Furthermore, the CD spectrum is highly sensitive to the molecule's conformation. nih.gov Therefore, conformational analysis of the enantiomeric forms of this compound can be performed using CD spectroscopy, often in conjunction with computational modeling. This allows researchers to understand the preferred three-dimensional shapes of the molecule in solution and how these conformations might influence its properties. Vibrational circular dichroism (VCD), an infrared-based chiroptical technique, can also provide detailed structural and conformational information for chiral molecules like this compound. wikipedia.org

Computational and Theoretical Chemistry Studies of 3 Methylhexane 2,5 Dione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

There are no specific, published studies found that utilize Density Functional Theory (DFT) or other high-level quantum chemical methods to explicitly determine the optimized molecular geometry (i.e., bond lengths and angles) and electronic properties (e.g., orbital energies, charge distribution) of 3-methylhexane-2,5-dione. While DFT is a common tool for such analysis on organic molecules, research applying it to this particular dione (B5365651) has not been identified. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

No computational studies were found that model the reaction mechanisms involving this compound. Consequently, there is no information on the transition state structures or activation energies for its potential chemical transformations, such as cyclization or enolization reactions. Research has been conducted on related compounds, for instance, modeling the racemization of metal complexes involving the isomeric 5-methylhexane-2,4-dione, but these findings are not directly transferable. ic.ac.uk

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound using quantum chemical calculations, and their subsequent validation against experimental data, is not documented in the scientific literature. While the methodology of comparing computationally predicted spectra with experimental ones is a powerful tool for structure elucidation, as demonstrated for other complex organic molecules, it has not been applied to this compound in any found research. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

There is a lack of published research employing molecular dynamics (MD) simulations to investigate the behavior of this compound in the solution phase. Such simulations would provide valuable insights into its solvation structure, diffusion characteristics, and intermolecular interactions with various solvents, but this area remains unexplored for this compound. chemrxiv.orgnih.gov

Synthetic Utility and Advanced Applications in Organic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The primary utility of 3-Methylhexane-2,5-dione in organic synthesis stems from its capacity to act as a precursor for various heterocyclic systems. The 1,4-dicarbonyl motif is central to one of the most classical and reliable methods for synthesizing five-membered heterocycles: the Paal-Knorr synthesis. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with an appropriate reagent to form a furan (B31954), pyrrole (B145914), or thiophene (B33073) ring. wikipedia.orguomustansiriyah.edu.iq

The general transformations possible with a 1,4-diketone like this compound are summarized below:

Furan Synthesis: In the presence of an acid catalyst and heat, this compound can undergo intramolecular cyclization and dehydration to yield a substituted furan. wikipedia.orguou.ac.in

Pyrrole Synthesis: Reaction with a primary amine or ammonia (B1221849) leads to the formation of a substituted pyrrole. organic-chemistry.orgalfa-chemistry.com This method is highly efficient and works for a wide range of aliphatic and aromatic amines. researchgate.net

Thiophene Synthesis: Treatment with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, converts the diketone into a substituted thiophene. uomustansiriyah.edu.iq

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry due to its reliability and the synthetic importance of its products, which are core structures in many pharmaceuticals and natural products. wikipedia.orgrsc.org For this compound, this reaction would theoretically lead to the formation of 3,5-dimethyl-2-methylfuran and its pyrrole and thiophene analogues. The reaction proceeds through the formation of an enol or enamine intermediate, which then cyclizes, followed by dehydration to form the stable aromatic heterocycle. uomustansiriyah.edu.iq

Table 1: Heterocyclic Synthesis via Paal-Knorr Reaction

| Target Heterocycle | Reagent | Key Conditions |

|---|---|---|

| Substituted Furan | Acid (e.g., H₂SO₄, p-TsOH), P₂O₅ | Heat, Dehydration |

| Substituted Pyrrole | Primary Amine (R-NH₂), Ammonia (NH₃) | Weakly acidic or neutral |

Precursor in Natural Product Synthesis

While specific total syntheses employing this compound are not extensively documented in seminal literature, the 1,4-dicarbonyl unit is a recognized synthon in the construction of complex natural products. dokumen.pub For instance, dicarbonyl compounds are key intermediates in the synthesis of various alkaloids. rsc.org The Japp-Klingemann reaction, which can produce diones, has been used to construct precursors for indole (B1671886) alkaloids like murrayanine (B1213747) and murrayacine. rsc.org

The heterocyclic systems derived from this compound, such as substituted pyrroles, are prevalent in nature. Pyrrole rings are fundamental components of many biologically active molecules, including heme, chlorophyll, and numerous alkaloids. The ability to efficiently construct a substituted pyrrole from this compound makes it a potentially valuable starting material for the synthesis of these and other related natural products.

Utilization in the Synthesis of Specific Organic Molecules

The reactivity of the dual ketone groups in this compound extends beyond cyclization reactions. It can be used to synthesize a range of specifically functionalized acyclic and cyclic molecules.

Intramolecular Aldol (B89426) Condensation: Under basic conditions, 1,4-diketones can undergo an intramolecular aldol condensation. For example, the related compound hexane-2,5-dione, when treated with a base, yields 3-methylcyclopentenone. uomustansiriyah.edu.iq This reaction provides a pathway to functionalized cyclopentenone rings, which are important structural motifs in organic chemistry.

Reduction to Diols: The ketone functionalities can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 3-Methylhexane-2,5-diol, a chiral diol that can be used as a building block or a chiral ligand. nih.gov

Table 2: Key Reactions and Products from this compound

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Paal-Knorr Furan Synthesis | H⁺, Δ | Substituted Furans |

| Paal-Knorr Pyrrole Synthesis | R-NH₂, H⁺ | Substituted Pyrroles |

| Intramolecular Aldol | Base (e.g., NaOH) | Substituted Cyclopentenones |

Design and Synthesis of Ligands for Coordination Chemistry Applications

The 1,3-relationship between the carbonyl groups that can be established through enolization allows β-diketones to act as excellent chelating ligands for a wide array of metal ions. While this compound is a 1,4-diketone, it can be considered a precursor to β-diketone ligands. Its isomer, 3-methylhexane-2,4-dione, is a classic β-diketone. The enolate form of β-diketones forms stable, often neutral, six-membered chelate rings with metal ions.

Research has demonstrated that substituted hexane-diones, particularly fluorinated derivatives like 1,1,1-trifluoro-5-methylhexane-2,4-dione, are used to synthesize volatile and thermally stable metal complexes with elements like vanadium. publish.csiro.au These complexes are formed by the reaction of the diketone with a metal salt, where the diketone deprotonates to form a bidentate ligand that coordinates to the metal center. The properties of the resulting metal complex, such as volatility and stability, can be tuned by altering the substituents on the diketone backbone. The methyl group in this compound would similarly influence the electronic and steric properties of any resulting metal complex.

Exploration as a Precursor for Thin Film Deposition Materials via CVD/ALD

A significant modern application of β-diketone ligands is in the formation of metal-organic precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.com These techniques are crucial for manufacturing high-quality thin films used in microelectronics and other advanced materials. The precursors for these processes must be volatile and thermally stable, decomposing cleanly on a substrate surface to deposit the desired material.

Metal β-diketonate complexes often exhibit the required volatility and stability for use as CVD and ALD precursors. google.com For example, molybdenum amide compounds can be used alongside β-diketone compounds as part of a multi-component system for thin film deposition. google.com Studies on vanadium and other metals have utilized fluorinated β-diketonates, such as 1,1,1-trifluoro-5-methylhexane-2,4-dione, to create precursors with enhanced volatility. publish.csiro.au By forming a suitable metal complex, this compound or its isomers could serve as a ligand in a precursor molecule for the deposition of metal oxide or pure metal thin films. The choice of substituents on the diketone ligand is critical for tuning the physical properties (e.g., melting point, vapor pressure) of the metal-organic precursor to meet the specific demands of the deposition process.

Derivatives and Analogs of 3 Methylhexane 2,5 Dione

Synthesis and Reactivity of Substituted 3-Methylhexane-2,5-diones

The synthesis of 1,4-diketones, including substituted derivatives of 3-methylhexane-2,5-dione, is a cornerstone for the creation of various heterocyclic compounds. wikipedia.orgbeilstein-journals.org Numerous methods have been developed, often focusing on the formation of the crucial carbon-carbon bond framework. While many approaches are multistep, modern catalysis has provided more direct routes. beilstein-journals.orgrsc.org

Common synthetic strategies that can be adapted for substituted 3-methylhexane-2,5-diones include:

Stetter Reaction : This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. acs.orgnih.gov It is a powerful tool for constructing 1,4-dicarbonyl compounds from various aldehydes and Michael acceptors. nih.gov

Coupling of Enolates : The direct coupling of two different ketone enolates presents a challenge due to their similar reactivity. beilstein-journals.org However, methods involving the umpolung (reactivity reversal) of a ketone trimethylsilyl (B98337) enol ether to an enolonium species allow for its subsequent reaction with a second enol ether, yielding unsymmetrical 1,4-diketones. beilstein-journals.org

Oxidative C-H Functionalization : Direct oxidation of arylalkanes to 1,4-diketones can be achieved using catalysts like manganese(III) porphyrin complexes. rsc.org This method offers a one-pot reaction with high regioselectivity under mild conditions. rsc.org

Alkylation of Diketones : A traditional method involves the alkylation of a simpler dione (B5365651). For instance, 3-methylpentane-2,4-dione can be synthesized by the methylation of pentane-2,4-dione using methyl iodide and potassium carbonate. orgsyn.org This principle can be extended to create more complex substituted diketones.

The primary reactivity of 1,4-diketones like this compound and its substituted derivatives is their propensity to undergo intramolecular cyclization to form five-membered heterocycles. The Paal-Knorr synthesis is the most prominent example of this reactivity. wikipedia.org In this reaction, the 1,4-diketone is treated with specific reagents to yield furans, pyrroles, or thiophenes. wikipedia.org

| Heterocycle | Required Reagent | Reaction Type |

| Furan (B31954) | Acid catalyst (e.g., p-toluenesulfonic acid) | Dehydration/Cyclization |

| Pyrrole (B145914) | Primary amine or ammonia (B1221849) | Condensation/Cyclization |

| Thiophene (B33073) | Sulfurizing agent (e.g., phosphorus pentasulfide, Lawesson's reagent) | Thionation/Cyclization |

This table summarizes the reagents used in the Paal-Knorr synthesis to convert 1,4-diketones into different heterocycles. wikipedia.org

The introduction of substituents on the this compound backbone can influence the rate and outcome of these cyclization reactions, as well as the properties of the resulting heterocyclic products.

Comparative Studies with Isomeric Hexanediones (e.g., 3-methylhexane-2,4-dione, 5-methyl-2,3-hexanedione)

The isomeric placement of carbonyl groups and alkyl substituents in hexanediones significantly alters their chemical and biological properties. Comparing this compound (a γ-diketone) with its isomers like 3-methylhexane-2,4-dione (a β-diketone) and 5-methyl-2,3-hexanedione (B78870) (an α-diketone) reveals these differences.

3-Methylhexane-2,4-dione , as a β-diketone, can be synthesized by reacting Silane, [(1-ethyl-1-propen-1-yl)oxy]trimethyl- with acetyl chloride. chemicalbook.com A key feature of β-diketones is their ability to exist in keto-enol tautomerism, which influences their reactivity, often involving the enolate form in alkylation or acylation reactions.

5-Methyl-2,3-hexanedione is an α-diketone, meaning its two carbonyl groups are on adjacent carbons. hmdb.cachemicalbook.com This arrangement confers distinct reactivity compared to β- or γ-diketones. It can be synthesized by the bromination of mesityl oxide, followed by treatment with sulfuric acid. chemicalbook.com It is described as having a powerful, oily-buttery odor. chemicalbook.com

Studies on the cytotoxicity of various hexanedione isomers, such as 2,3-hexanedione, 3,4-hexanedione, and 2,5-hexanedione (B30556), have shown that the position of the carbonyl groups is a critical determinant of toxicity. nih.govnih.gov For example, the α-diketones (2,3- and 3,4-isomers) were found to be significantly more toxic to several cell lines compared to the γ-diketone (2,5-hexanedione) after short-term exposure. nih.gov The 3,4-isomer was also found to be a more potent inducer of apoptosis than the 2,3-isomer in neuroblastoma cells. nih.govresearchgate.net

| Compound | Diketone Type | CAS Number | Key Structural Feature | Notable Reactivity/Property |

|---|---|---|---|---|

| This compound | γ-Diketone (1,4) | 4437-50-7 nist.govchemspider.com | Carbonyls separated by two carbons | Precursor to five-membered heterocycles (Paal-Knorr synthesis). wikipedia.org |

| 3-Methylhexane-2,4-dione | β-Diketone (1,3) | 4220-52-4 chemicalbook.com | Carbonyls separated by one carbon | Exhibits keto-enol tautomerism; used in chelation and synthesis. |

| 5-Methyl-2,3-hexanedione | α-Diketone (1,2) | 13706-86-0 chemicalbook.comchemsynthesis.com | Adjacent carbonyl groups | Has a characteristic buttery odor; used as a flavor compound. hmdb.cachemicalbook.com |

This interactive table provides a comparison of the structural and chemical properties of this compound and its isomers.

Functionalization Strategies and Their Impact on Chemical Properties and Reactivity

Functionalization of the this compound scaffold is a key strategy for modifying its chemical properties and creating derivatives with tailored applications. unifi.it These strategies can target the carbon backbone or the carbonyl groups, leading to a diverse range of new molecules.

Key Functionalization Strategies:

C-H Functionalization : Direct functionalization of C-H bonds is an efficient way to introduce new groups. For example, manganese-catalyzed reactions can transform arylalkanes into 1,4-diketones, indicating a pathway to introduce aryl groups or other functionalities at specific positions on the diketone backbone. rsc.org

Synthesis of Fluoroalkyl Derivatives : Introducing fluorine-containing groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. A one-pot, two-step process involving a manganese-catalyzed radical Brook rearrangement has been developed for the synthesis of 1-difluoromethyl and 1-trifluoromethyl 1,4-diketones. researchgate.net These fluorinated diketones are valuable precursors for fluoroalkyl-substituted heterocycles. researchgate.net

Stetter Reaction for Complex Diketones : The Stetter reaction can be used to synthesize highly functionalized 1,4-diketones by reacting complex aldehydes with Michael acceptors. acs.orgnih.gov This allows for the introduction of diverse substituents, such as substituted aryloxy groups, onto the diketone framework. acs.org

Conversion to Heterocycles (Paal-Knorr) : As previously mentioned, the most significant functionalization of 1,4-diketones is their conversion into furans, pyrroles, and thiophenes. wikipedia.org This transformation replaces the dicarbonyl functionality with a stable aromatic heterocyclic ring, which is a common core in many natural products and pharmaceuticals. wikipedia.orgbeilstein-journals.org

The impact of these functionalizations is profound. Introducing electron-withdrawing groups like fluoroalkyls can increase the electrophilicity of the carbonyl carbons, potentially affecting the rate and mechanism of subsequent cyclization reactions. The addition of bulky or aromatic groups can introduce steric hindrance, influencing the regioselectivity of reactions, and can also confer new biological activities or physical properties such as solubility and crystallinity.

Diol Derivatives and Their Interconversion with the Diketone

The corresponding diol derivative of this compound is 3-methylhexane-2,5-diol. nih.govnih.gov The interconversion between the diketone and the diol is a fundamental transformation in organic chemistry, typically achieved through reduction and oxidation reactions.

Reduction of Diketone to Diol:

The conversion of a 1,4-diketone to its corresponding 1,4-diol is a reduction reaction. This can be accomplished using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of reducing ketones to alcohols. The reduction of 2,5-hexanedione (acetonylacetone) with LiAlH₄ yields 2,5-hexanediol (B147014) in high yield (80-85%). cdnsciencepub.com A similar reaction would convert this compound to 3-methylhexane-2,5-diol.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst. For example, 2,5-hexanedione can be hydrogenated to 2,5-hexanediol in ~95% yield using a copper chromium oxide catalyst. cdnsciencepub.com

Oxidation of Diol to Diketone:

The reverse reaction, oxidizing the diol back to the diketone, requires an oxidizing agent. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., PCC, PDC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation.

The diol itself is a versatile chemical intermediate. Diols like 2,5-dimethyl-2,5-hexanediol (B89615) can undergo further reactions, such as nucleophilic substitution with HCl to form dichloro derivatives or reactions with metal alkoxides to form heterobimetallic complexes. evitachem.comresearchgate.net

| Transformation | Starting Material | Product | Reagents | Reference |

| Reduction | 2,5-Hexanedione | 2,5-Hexanediol | LiAlH₄ or H₂/Copper Chromium Oxide | cdnsciencepub.com |

| Oxidation | 3-Methylhexane-2,5-diol | This compound | PCC, Dess-Martin Periodinane, etc. | General Organic Chemistry |

| Substitution | 2,5-Dimethyl-2,5-hexanediol | 2,5-Dichloro-2,5-dimethylhexane | Concentrated HCl | evitachem.com |

This table illustrates the interconversion between diketones and diols and further reactions of diol derivatives.

Future Directions and Interdisciplinary Research Opportunities

Integration of 3-Methylhexane-2,5-dione into Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. For a versatile compound like this compound, this integration represents a significant leap forward.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and improving the selectivity of transformations involving the dione (B5365651) functionalities. Automated platforms can facilitate high-throughput screening of reaction conditions, accelerating the optimization of synthetic routes to or from this compound.

While specific studies detailing the flow synthesis of this compound are not abundant, related research demonstrates the viability of this approach. For instance, bifunctional hybrid organosiliceous catalysts have been successfully used in continuous-flow reactors for tandem aldol (B89426) condensation and hydrogenation reactions involving similar ketone structures. researchgate.netmdpi.com In one such system, a palladium-based catalyst on an MCM-41 silica (B1680970) support was effective for the reaction between furfural (B47365) and methyl isobutyl ketone in a dual fixed-bed reactor, showcasing the potential for conducting complex, multi-step transformations of ketones in a continuous manner. researchgate.netmdpi.com These examples serve as a blueprint for developing robust and efficient flow processes for the production and derivatization of this compound.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation, allowing for safer handling of exothermic reactions. | Control over aldol or condensation reactions which can be highly energetic. |

| Mass Transfer | Enhanced mixing and interfacial contact between reactants and catalysts. | Increased reaction rates and yields in heterogeneous catalytic transformations. |

| Scalability | Seamless scaling from laboratory discovery to industrial production by parallelization or longer run times. | Facilitates the production of larger quantities for potential commercial applications. |

| Automation | Integration with automated systems for high-throughput screening and optimization. | Rapid identification of optimal catalysts and conditions for selective transformations. |

Advanced Catalysis for Selective Transformations of this compound

The two distinct ketone groups in this compound, along with the adjacent chiral center, present a rich landscape for selective catalytic transformations. Advances in catalysis are critical for controlling which part of the molecule reacts and for achieving high stereoselectivity.

Organocatalysis : Asymmetric organocatalysis offers a powerful strategy for the enantioselective functionalization of diones. Catalysts like those based on proline or chiral amines can facilitate stereocontrolled aldol, Mannich, and Michael reactions. While research on this compound itself is emerging, studies on related substrates highlight the potential. For example, bifunctional Takemoto's catalysts have been effectively used in enantioselective Michael reactions, demonstrating the power of organocatalysis to create chiral centers with high precision. nih.gov

Metal-Based Catalysis : Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are instrumental in hydrogenation, cross-coupling, and cyclization reactions. For instance, palladium-catalyzed tandem processes have been developed for reactions like aldol condensation followed by hydrogenation. mdpi.com Such catalytic systems could be adapted for this compound to selectively reduce one ketone group over the other or to construct complex heterocyclic structures.

Biocatalysis : Enzymes, such as ketoreductases, offer unparalleled selectivity under mild reaction conditions. A suitably chosen ketoreductase could enable the highly enantioselective and regioselective reduction of one of the carbonyl groups in this compound to furnish chiral hydroxy-ketones, which are valuable building blocks in organic synthesis.

Table 2: Advanced Catalytic Strategies for this compound

| Catalysis Type | Potential Transformation | Example Catalyst Class | Desired Outcome |

| Organocatalysis | Asymmetric Aldol Reaction | Chiral Amines (e.g., Proline derivatives) | Enantioselective C-C bond formation. |

| Metal Catalysis | Selective Hydrogenation | Pd/C, Rh-phosphine complexes | Reduction of one ketone to a secondary alcohol (e.g., 3-methylhexane-2-ol-5-one). |

| Biocatalysis | Enantioselective Reduction | Ketoreductases (KREDs) | Production of a single stereoisomer of the corresponding alcohol. |

| Tandem Catalysis | Cyclization/Condensation | Palladium on mesoporous silica mdpi.com | One-pot synthesis of complex heterocyclic molecules. |

Computational Design of Novel this compound-Based Molecules with Targeted Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules with tailored properties. By simulating molecular structures and predicting their reactivity, scientists can design novel derivatives of this compound for specific functions before committing to laboratory synthesis.

Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its derivatives, predicting sites of reactivity and transition state energies for various reactions. researchgate.net This information is invaluable for designing selective catalytic processes. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with specific functions, such as biological activity or material properties. researchgate.net

Recent developments in artificial intelligence (AI) and machine learning are further enhancing these capabilities. A comprehensive AI model has been developed to predict the reaction rate constants of volatile organic compounds (VOCs) with atmospheric oxidants, with the parent structure "3-methylhexane" included in its training data. copernicus.org Such models could be adapted to predict the reactivity and stability of this compound derivatives, guiding the design of molecules with desired atmospheric lifetimes or specific chemical behaviors.

Table 3: Computational Approaches for Designing this compound Derivatives

| Computational Method | Design Target | Potential Application |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity Indices | Predicting reaction pathways; designing selective catalysts. researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational Analysis & Binding Affinity | Designing enzyme inhibitors or ligands for metal catalysts. researchgate.net |

| QSAR & Machine Learning | Structure-Property Correlation | Predicting flavor profiles, biological activity, or material characteristics. researchgate.netcopernicus.org |

Emerging Applications in Niche Chemical Technologies

The unique structural features of this compound make it a candidate for several specialized applications.

Flavor and Fragrance Industry : Diketones are known for their strong and distinct sensory profiles. The isomer of this compound, 5-methyl-2,3-hexanedione (B78870) (also known as acetyl isovaleryl), is a flavoring agent with sweet, fruity, and buttery notes. thegoodscentscompany.comhmdb.ca Similarly, the related compound 3-methylnonane-2,4-dione (B147431) is noted for its intense straw-like and fruity flavor. nih.gov This suggests a strong potential for this compound or its derivatives to be explored as novel flavorants or fragrance components.

Green Chemistry and Biomass Valorization : There is growing interest in producing valuable chemicals from renewable biomass. The parent compound, 2,5-hexanedione (B30556), can be synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from cellulosic biomass. rsc.org This positions this compound as a potential target for synthesis from bio-based feedstocks, contributing to the development of more sustainable chemical processes.

Synthesis of Heterocycles and Polymers : The 1,4-dicarbonyl structure of this compound is a classic precursor for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. This makes it a valuable building block for creating a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemistry and purity of 3-Methylhexane-2,5-dione?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. For stereochemical analysis, H and C NMR can identify chemical shifts associated with methyl groups and ketone environments. IR spectra (e.g., carbonyl stretches at ~1700 cm) confirm diketone functionality. Purity can be assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection at ~220 nm, a common absorption range for diketones .

Q. How can computational tools aid in predicting physicochemical properties of this compound?

- Methodological Answer : Quantum chemical computations (e.g., density functional theory) can calculate molecular descriptors such as logP (~0.6), topological polar surface area (34.1 Å), and optimized 3D conformations. Tools like Gaussian or ORCA generate vibrational modes and molecular orbitals, which correlate with experimental IR and UV-Vis data. These methods are essential for validating synthetic intermediates .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : While direct synthesis data are limited, analogous diketones (e.g., hexane-2,5-dione) are synthesized via oxidative cleavage of dienes or cycloaddition reactions. For regioselective methyl addition, Friedel-Crafts acylation or ketone alkylation with methyl halides could be explored. Solvent choice (e.g., chloroform, hexane) influences kinetic vs. thermodynamic product distribution, as seen in similar diene chlorination studies .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in regioselectivity during reactions involving this compound?

- Methodological Answer : Time-resolved NMR or stopped-flow techniques can monitor reaction intermediates. For example, competitive 1,2- vs. 1,4-addition pathways (observed in dichloro-diene systems) are distinguished by tracking product ratios under varying temperatures. Transition state modeling (e.g., DFT) identifies steric or electronic factors favoring specific pathways .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to target proteins (e.g., enzymes or receptors). For instance, δ-carboline-pyrrolidine-2,5-dione hybrids were designed via scaffold modification and validated using RMSD/RMSF analyses. Similar workflows can optimize this compound derivatives for antiviral or anticancer activity .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Methodological Answer : Solvent polarity studies (e.g., in DMSO vs. hexane) combined with H NMR titration reveal keto-enol tautomer ratios. Computational solvation models (COSMO-RS) correlate dielectric constants with tautomer stability. This is critical for reaction design, as enol forms may enhance nucleophilicity in condensation reactions .

Data Contradiction Analysis

Q. Discrepancies in reported dichloro product ratios from diene chlorination: How to reconcile conflicting data?

- Methodological Answer : Conflicting product distributions (e.g., 1,2- vs. 1,4-addition ratios) may arise from solvent polarity or temperature variations. Replicate experiments under standardized conditions (e.g., 25°C in CCl) with rigorous spectroscopic validation (IR, NMR) can resolve inconsistencies. Kinetic isotope effects (e.g., deuterated substrates) further clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.